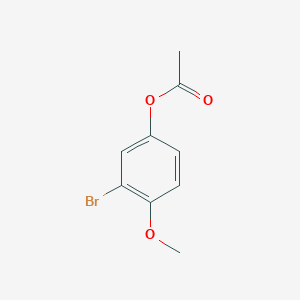![molecular formula C17H11ClFN5O B2821400 3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-27-7](/img/structure/B2821400.png)
3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis (CF) and other diseases that involve dysfunctional CFTR.
Aplicaciones Científicas De Investigación
Anticancer Activities
A series of triazolopyrimidines, including compounds structurally related to 3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, have been studied for their anticancer properties. These compounds exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without competing with paclitaxel binding. This action allows them to overcome resistance associated with multiple drug resistance transporter proteins, showing efficacy in tumor growth inhibition in various nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).
Antimicrobial and Antitumor Properties
Derivatives of the triazolopyrimidine class have been synthesized with varying substituents, demonstrating antimicrobial activity against several strains. This broad activity spectrum includes effective inhibition of bacterial and fungal strains, highlighting their potential as therapeutic agents in combating microbial infections. The structural variation within this class allows for the optimization of antimicrobial efficacy (El-Agrody et al., 2001). Additionally, novel 4(3H)-quinazolinone derivatives, closely related to the triazolopyrimidine core structure, have been explored for their anti-inflammatory and analgesic activities, signifying a potential for the development of new therapeutic agents (Farag et al., 2012).
Antibacterial Activity
The synthesis of novel pyrimidine derivatives incorporating the triazolo[1,5-a]pyrimidine ring structure has shown antibacterial activity against Gram-positive and Gram-negative microbial strains. These findings are crucial for developing new antibacterial agents capable of addressing the growing concern of antibiotic resistance. The ability of these compounds to inhibit microbial growth underscores their potential in the discovery and development of new antibacterial therapies (Lahmidi et al., 2019).
Antitumor and Antimicrobial Applications
Further expanding on the utility of triazolopyrimidine derivatives, additional studies have synthesized and evaluated these compounds for their antitumor and antimicrobial activities. The structural diversity within this chemical class enables the identification of compounds with specific biological activities, offering a promising avenue for the development of new drugs with targeted therapeutic effects against cancer and microbial infections (Prasanna Kumara et al., 2013).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCGXQYRWYBHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)
![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)
![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)



![4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2821328.png)
![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2821331.png)
![3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2821332.png)

![3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2821337.png)

